molecular formula C17H19FN2O B2448383 N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide CAS No. 953169-88-5

N-(4-(dimethylamino)phenethyl)-4-fluorobenzamide

Cat. No.: B2448383
CAS No.: 953169-88-5
M. Wt: 286.35
InChI Key: GBTJPGYIGHJUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2- [4- (Dimethylamino)phenyl]ethanol” or “4-(Dimethylamino)phenethyl alcohol” is an organic compound with the linear formula (CH3)2NC6H4CH2CH2OH . It is a more effective accelerator than N,N -dimethyl- p -toluidine (TD) for bone cement curing .


Molecular Structure Analysis

The molecular formula of “4-(Dimethylamino)phenethyl alcohol” is C10H15NO . The SMILES string is CN©c1ccc(CCO)cc1 .


Physical and Chemical Properties Analysis

“4-(Dimethylamino)phenethyl alcohol” is a solid with a melting point of 54-58 °C (lit.) . It has a molecular weight of 165.23 .

Scientific Research Applications

Intramolecular Interactions and Molecular Structures

Research on compounds like 2-Fluorobenzamide reveals insights into intramolecular interactions, such as spin-spin couplings and hydrogen bonding, which can be crucial for understanding molecular behavior and designing new molecules with desired properties (Rae et al., 1993).

Photophysics and Fluorescence

Studies on derivatives of 4-(dimethylamino)stilbene, closely related to the target compound, highlight the impact of molecular structure on photophysical properties such as solvatochromism, fluorescence quantum yields, and lifetimes. These properties are essential for developing fluorescent probes and materials (Létard et al., 1993).

Synthetic Applications

Research into synthetic methodologies, such as the photoheterolysis of haloanilines, underscores the role of similar compounds in organic synthesis. These methods facilitate the creation of aryl- and alkylanilines, which are valuable intermediates in pharmaceutical and material sciences (Fagnoni et al., 1999).

Diagnostic and Therapeutic Uses

Compounds with similar structures have been used in the diagnosis and understanding of diseases such as Alzheimer's. For instance, derivatives of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile have been employed in PET imaging to localize neurofibrillary tangles and beta-amyloid plaques in living patients (Shoghi-Jadid et al., 2002).

Chemical Biology and Sensing

Research on N-(p-dimethylaminobenzamido)-N'-arylthioureas demonstrates the utility of similar compounds in chemical biology, particularly as sensors for anions. These studies shed light on the interaction mechanisms and the design principles for developing sensitive and selective chemical sensors (Wu et al., 2006).

Mechanism of Action

“2- [4- (Dimethylamino)phenyl]ethanol” may be used as an accelerator to investigate the curing of bone cement at a molecular level by electron spin resonance (ESR) spectroscopy . It may also be used to compare the efficiency of different camphorquinone (CQ)/amine photo-initiating systems for the photopolymerization of a model dental resin .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c1-20(2)16-9-3-13(4-10-16)11-12-19-17(21)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTJPGYIGHJUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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